molecular formula C8H13IO B13461174 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol

3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol

Cat. No.: B13461174
M. Wt: 252.09 g/mol
InChI Key: TWVQEAXFQVSDQB-UHFFFAOYSA-N
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Description

3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigidity and stability. The presence of an iodine atom and a hydroxyl group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol typically involves the iodination of bicyclo[1.1.1]pentane derivatives followed by the introduction of a propanol group. One common method includes the reaction of bicyclo[1.1.1]pentane with iodine in the presence of a suitable catalyst to form the iodinated intermediate. This intermediate is then reacted with a propanol derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce aldehydes or ketones .

Scientific Research Applications

3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol exerts its effects is largely dependent on its chemical structure. The iodine atom and hydroxyl group play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and covalent interactions. These interactions can modulate biochemical pathways and influence biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane
  • 1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine
  • tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate

Uniqueness

3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol is unique due to its specific combination of an iodine atom and a hydroxyl group attached to a bicyclo[1.1.1]pentane core. This structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C8H13IO

Molecular Weight

252.09 g/mol

IUPAC Name

3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propan-1-ol

InChI

InChI=1S/C8H13IO/c9-8-4-7(5-8,6-8)2-1-3-10/h10H,1-6H2

InChI Key

TWVQEAXFQVSDQB-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)CCCO

Origin of Product

United States

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